molecular formula C72H50 B12532733 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene CAS No. 819067-36-2

9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene

Cat. No.: B12532733
CAS No.: 819067-36-2
M. Wt: 915.2 g/mol
InChI Key: MGXDCOQDSRZZPL-UHFFFAOYSA-N
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Description

9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with fluorenyl groups, followed by purification and characterization using techniques such as X-ray crystallography, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .

Chemical Reactions Analysis

9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique properties In chemistry, it is used as a fluorescent probe and in the development of organic light-emitting diodes (OLEDs) In biology, it serves as a marker for studying cellular processesIndustrially, it is used in the production of advanced materials and as a component in electronic devices .

Mechanism of Action

The mechanism of action of 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene involves its interaction with specific molecular targets and pathways. The compound exhibits strong fluorescence properties, which are utilized in various applications. Its molecular structure allows it to interact with other molecules, leading to changes in their electronic and photophysical properties. These interactions are crucial for its function in OLEDs and other electronic devices .

Comparison with Similar Compounds

9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene is unique compared to other anthracene-based derivatives due to its specific structural features and properties. Similar compounds include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene. These compounds share some photophysical properties but differ in their chemical reactivity and applications. The presence of fluorenyl groups in this compound enhances its stability and fluorescence, making it more suitable for certain applications .

Properties

CAS No.

819067-36-2

Molecular Formula

C72H50

Molecular Weight

915.2 g/mol

IUPAC Name

9,10-bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene

InChI

InChI=1S/C72H50/c1-71(2)61-35-19-17-21-45(61)47-39-37-43(41-63(47)71)65-49-23-5-9-27-53(49)67(54-28-10-6-24-50(54)65)69-57-31-13-15-33-59(57)70(60-34-16-14-32-58(60)69)68-55-29-11-7-25-51(55)66(52-26-8-12-30-56(52)68)44-38-40-48-46-22-18-20-36-62(46)72(3,4)64(48)42-44/h5-42H,1-4H3

InChI Key

MGXDCOQDSRZZPL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C

Origin of Product

United States

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